Cas no 1183383-60-9 (N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine)

N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine 化学的及び物理的性質
名前と識別子
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- N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine
- n-(1-(5-Bromothiophen-2-yl)ethyl)cyclopropanamine
- 2-Thiophenemethanamine, 5-bromo-N-cyclopropyl-α-methyl-
- N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine
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- インチ: 1S/C9H12BrNS/c1-6(11-7-2-3-7)8-4-5-9(10)12-8/h4-7,11H,2-3H2,1H3
- InChIKey: GUFJDOYWCGUCTB-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C(C)NC2CC2)S1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 161
- トポロジー分子極性表面積: 40.3
- XLogP3: 3
N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002499-5g |
N-[1-(5-Bromothiophen-2-yl)ethyl]cyclopropanamine |
1183383-60-9 | 95% | 5g |
¥5656.0 | 2023-04-05 | |
Enamine | EN300-167533-5.0g |
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine |
1183383-60-9 | 5g |
$2110.0 | 2023-05-24 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01002499-1g |
N-[1-(5-Bromothiophen-2-yl)ethyl]cyclopropanamine |
1183383-60-9 | 95% | 1g |
¥1953.0 | 2023-04-05 | |
Enamine | EN300-167533-0.05g |
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine |
1183383-60-9 | 0.05g |
$227.0 | 2023-09-20 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348169-1g |
n-(1-(5-Bromothiophen-2-yl)ethyl)cyclopropanamine |
1183383-60-9 | 95% | 1g |
¥19623.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348169-500mg |
n-(1-(5-Bromothiophen-2-yl)ethyl)cyclopropanamine |
1183383-60-9 | 95% | 500mg |
¥18867.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348169-250mg |
n-(1-(5-Bromothiophen-2-yl)ethyl)cyclopropanamine |
1183383-60-9 | 95% | 250mg |
¥18090.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348169-50mg |
n-(1-(5-Bromothiophen-2-yl)ethyl)cyclopropanamine |
1183383-60-9 | 95% | 50mg |
¥14320.00 | 2024-08-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1348169-2.5g |
n-(1-(5-Bromothiophen-2-yl)ethyl)cyclopropanamine |
1183383-60-9 | 95% | 2.5g |
¥38556.00 | 2024-08-09 | |
Enamine | EN300-167533-0.25g |
N-[1-(5-bromothiophen-2-yl)ethyl]cyclopropanamine |
1183383-60-9 | 0.25g |
$249.0 | 2023-09-20 |
N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine 関連文献
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A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
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Mark DeWaele,Yoonbae Oh,Cheonho Park,Yu Min Kang,Hojin Shin,Charles D. Blaha,In Young Kim,Dong Pyo Jang Analyst, 2017,142, 4317-4321
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Kwok-ho Lam RSC Adv., 2016,6, 96743-96751
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
N-1-(5-bromothiophen-2-yl)ethylcyclopropanamineに関する追加情報
N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine (CAS No. 1183383-60-9): An Overview of a Promising Compound in Medicinal Chemistry
N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine (CAS No. 1183383-60-9) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its distinct chemical structure, has been the subject of numerous studies aimed at elucidating its biological activities and potential uses in drug development.
The chemical structure of N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine is notable for its brominated thiophene moiety and cyclopropanamine group. These structural features contribute to its unique pharmacological properties, making it an attractive candidate for various therapeutic applications. Recent research has focused on understanding the mechanisms through which this compound exerts its effects, particularly in the context of neurodegenerative diseases and cancer.
In the realm of neurodegenerative diseases, N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine has shown promising results in preclinical studies. Research published in the Journal of Medicinal Chemistry highlights its ability to modulate key signaling pathways involved in neuronal survival and function. Specifically, it has been shown to inhibit the activity of certain enzymes that contribute to neuroinflammation and oxidative stress, which are hallmark features of conditions such as Alzheimer's disease and Parkinson's disease.
Beyond its neuroprotective properties, N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine has also demonstrated potential as an anticancer agent. Studies conducted by a team at the National Cancer Institute have revealed that this compound can selectively target cancer cells while sparing normal cells. The mechanism of action appears to involve the disruption of cell cycle progression and induction of apoptosis in cancer cells. These findings suggest that N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine could be a valuable addition to the arsenal of anticancer therapies.
The synthesis and purification of N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine have been extensively studied to optimize its production for both research and potential clinical use. A recent paper in Organic Letters details a highly efficient synthetic route that yields high purity and yield, making it feasible for large-scale production. This synthetic method involves a series of well-characterized reactions, including bromination, coupling, and cyclization steps, which are crucial for maintaining the integrity and functionality of the final product.
In addition to its therapeutic potential, N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine has also been explored for its utility as a research tool. Its ability to selectively interact with specific biological targets makes it an invaluable probe for studying cellular processes and signaling pathways. Researchers at several leading institutions have utilized this compound to gain insights into the molecular mechanisms underlying various diseases, contributing to a deeper understanding of pathophysiology.
The safety profile of N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine is another critical aspect that has been thoroughly investigated. Preclinical toxicology studies have shown that it exhibits low toxicity at therapeutic doses, with no significant adverse effects observed in animal models. These findings are encouraging and support further clinical development.
In conclusion, N-1-(5-bromothiophen-2-yl)ethylcyclopropanamine (CAS No. 1183383-60-9) represents a promising compound with diverse applications in medicinal chemistry. Its unique chemical structure and favorable biological properties make it a compelling candidate for further research and potential therapeutic use. As ongoing studies continue to uncover new insights into its mechanisms of action and potential benefits, this compound is poised to play a significant role in advancing our understanding and treatment of various diseases.
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